molecular formula C4H7Cl2NO B1396084 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride CAS No. 874154-69-5

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Cat. No. B1396084
M. Wt: 156.01 g/mol
InChI Key: OKODUQUJMHCRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is a chemical compound with the CAS Number: 874154-69-5 . It has a molecular weight of 156.01 .


Molecular Structure Analysis

The InChI code for “1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is 1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Role in Plant Growth and Development

1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to the queried compound, plays a significant role in plant physiology. It acts as a precursor to ethylene, a hormone regulating various vegetative and developmental processes in plants. Recent studies suggest ACC has a signaling role beyond its function in ethylene biosynthesis. It's involved in regulating plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019). Additionally, ACC's synthesis, conjugation, deamination, transport, and its role as an ethylene-independent signal have been subjects of intense research, highlighting its central role in ethylene biosynthesis and potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).

Synthetic Applications

The compound and its derivatives are important in synthesis. For instance, purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized, showing the potential for the formation of novel compounds with varied structural configurations (Cetina et al., 2004). Moreover, synthesis methods for cyclopropane carbonyl chloride, an important intermediate, have been improved to achieve higher product purity (Zhang, 2007).

properties

IUPAC Name

1-aminocyclopropane-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODUQUJMHCRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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